6-(Decyloxy)naphthalen-2-OL
Description
6-(Decyloxy)naphthalen-2-OL is a naphthalene derivative featuring a hydroxyl group at the 2-position and a decyloxy (C₁₀H₂₁O) substituent at the 6-position.
Properties
CAS No. |
119556-03-5 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6-decoxynaphthalen-2-ol |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-14-22-20-13-11-17-15-19(21)12-10-18(17)16-20/h10-13,15-16,21H,2-9,14H2,1H3 |
InChI Key |
LGTXVJDTGNMIQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds:
6-(Isopropyloxy)naphthalen-2-ol ():
- Structure : Features a shorter branched alkoxy (isopropyl) group at the 6-position.
- Molecular Weight : ~220–230 g/mol (estimated), lighter than 6-(Decyloxy)naphthalen-2-OL (~290 g/mol).
- Hydrophobicity : Lower logP due to the smaller substituent, enhancing aqueous solubility compared to the decyloxy derivative .
2-(6-Methoxynaphthalen-2-yl)ethanol (): Structure: Methoxy group at 6-position and ethanol side chain. Molecular Weight: 202.25 g/mol.
6-(4-Chloro-2-hydroxyphenoxy)naphthalen-2-ol (): Structure: Chlorophenoxy substituent introduces electronegativity and aromaticity.
Benzoic Acid Ester Derivatives ():
- Example : 4-(Decyloxy)-3-fluoro-benzoic acid ester.
- Complexity : Higher molecular weight (568.74 g/mol) due to ester and fluorine groups. The decyloxy chain here may improve lipid solubility for drug delivery .
Physicochemical Properties
| Property | This compound (Estimated) | 6-(Isopropyloxy)naphthalen-2-ol | 2-(6-Methoxynaphthalen-2-yl)ethanol | 6-(4-Chloro-2-hydroxyphenoxy)naphthalen-2-ol |
|---|---|---|---|---|
| Molecular Weight | ~290 g/mol | ~220–230 g/mol | 202.25 g/mol | 298.72 g/mol |
| logP (Hydrophobicity) | High (~6–7) | Moderate (~3–4) | Moderate (~2–3) | Moderate (~3–4) |
| Solubility | Low in water, high in organic solvents | Moderate in organic solvents | Moderate in polar solvents | Low in water, moderate in organics |
- The decyloxy group’s long alkyl chain significantly increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with lipid membranes .
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